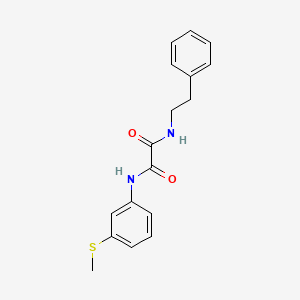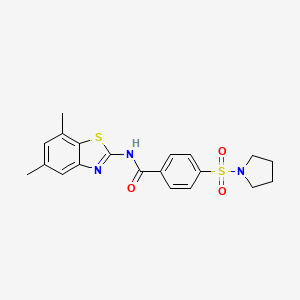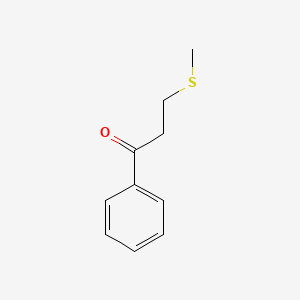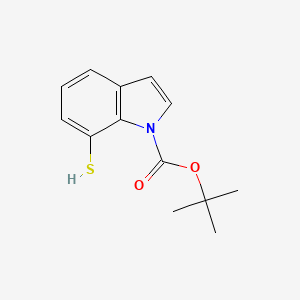
5,7-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one, commonly referred to as DMCM, is a synthetic compound that belongs to the class of benzodiazepines. DMCM has been extensively studied for its potential therapeutic properties, particularly in the treatment of anxiety disorders.
Mecanismo De Acción
DMCM acts as a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory effects of GABA on the central nervous system. This leads to a decrease in neuronal excitability and a reduction in anxiety symptoms. DMCM has also been found to have anticonvulsant properties and can be used to treat seizures.
Biochemical and physiological effects:
DMCM has been found to have a number of biochemical and physiological effects. It enhances the inhibitory effects of GABA on the central nervous system, leading to a decrease in neuronal excitability and a reduction in anxiety symptoms. DMCM has also been found to have anticonvulsant properties and can be used to treat seizures. However, DMCM has been found to have side effects such as sedation, ataxia, and impaired cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMCM has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for researchers studying the GABA-A receptor and anxiety disorders. DMCM is also relatively easy to synthesize, making it accessible to a wide range of researchers. However, DMCM has limitations in lab experiments as it has been found to have side effects such as sedation, ataxia, and impaired cognitive function. Researchers must carefully consider the potential side effects of DMCM when designing experiments.
Direcciones Futuras
There are several future directions for research on DMCM. One area of interest is the development of DMCM analogs with improved therapeutic properties and reduced side effects. Another area of interest is the use of DMCM in combination with other drugs to enhance its therapeutic effects. Additionally, research is needed to further understand the mechanism of action of DMCM and its potential uses in the treatment of other neurological disorders.
Métodos De Síntesis
DMCM can be synthesized using a multi-step process that involves the reaction of 7-hydroxy-5-methyl-2H-chromen-2-one with piperazine and formaldehyde. The resulting product is then subjected to further reactions to obtain DMCM. The synthesis of DMCM is a complex process that requires careful attention to detail and specialized equipment.
Aplicaciones Científicas De Investigación
DMCM has been extensively studied for its potential therapeutic properties, particularly in the treatment of anxiety disorders. Research has shown that DMCM acts as a positive allosteric modulator of the GABA-A receptor, which is a key neurotransmitter involved in the regulation of anxiety. DMCM has been found to have anxiolytic effects in animal models and has shown promise as a potential treatment for anxiety disorders in humans.
Propiedades
IUPAC Name |
5,7-dimethyl-4-(piperazin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-7-12(2)16-13(9-15(19)20-14(16)8-11)10-18-5-3-17-4-6-18/h7-9,17H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXXFVQBKNEIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCNCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2832245.png)
![Methyl 3-[{2-[(2-methoxyphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2832246.png)



![Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2832252.png)
![N-[[4-(Furan-3-yl)phenyl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2832253.png)

![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2832255.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2832257.png)

